(3-Chloro-quinoxalin-2-yl)-(4-fluoro-benzenesulfonyl)-acetonitrile
Description
“(3-Chloro-quinoxalin-2-yl)-(4-fluoro-benzenesulfonyl)-acetonitrile” is a halogenated, sulfonylated acetonitrile derivative featuring a quinoxaline core. Its molecular structure combines a 3-chloroquinoxaline moiety, a 4-fluorobenzenesulfonyl group, and an acetonitrile functional group. The chloro and fluoro substituents enhance electrophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen-bonding interactions and solubility modulation. Its acetonitrile group may act as a reactive handle for further chemical modifications, such as nucleophilic substitutions or cycloadditions .
Properties
CAS No. |
554439-99-5 |
|---|---|
Molecular Formula |
C16H9ClFN3O2S |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)-2-(4-fluorophenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C16H9ClFN3O2S/c17-16-15(20-12-3-1-2-4-13(12)21-16)14(9-19)24(22,23)11-7-5-10(18)6-8-11/h1-8,14H |
InChI Key |
URRUOJAXGXTRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(C#N)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
(3-Chloro-quinoxalin-2-yl)-(4-fluoro-benzenesulfonyl)-acetonitrile, a compound with the CAS number 554439-99-5, is characterized by its unique structural features, including a quinoxaline moiety and a benzenesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains.
Chemical Structure
The molecular formula of this compound is C16H9ClFN3O2S. The presence of chlorine and fluorine atoms is believed to enhance its reactivity and biological activity.
Biological Activity Overview
Research indicates that quinoxaline derivatives exhibit a range of biological activities. The specific compound in focus has shown promise in the following areas:
- Antimicrobial Activity : Quinoxaline derivatives have been reported to possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation through mechanisms such as inhibition of nitric oxide production.
- Anticancer Properties : There is evidence suggesting that quinoxaline derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
The biological activity of this compound may involve interactions with specific enzymes or receptors. Techniques such as molecular docking studies and binding affinity assessments are essential for elucidating these interactions.
Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Quinoxaline | Heterocyclic compound | Antimicrobial, anticancer |
| 2-Aminoquinoxaline | Amino group on quinoxaline | Antiproliferative |
| 4-Fluorobenzenesulfonamide | Sulfonamide derivative | Antibacterial |
| 1,2-Dihydroquinoxaline | Reduced quinoxaline | Neuroprotective |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various quinoxaline derivatives found that compounds with similar structures to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial protein synthesis.
- Anti-inflammatory Evaluation : In vitro studies using RAW 264.7 macrophages demonstrated that certain quinoxaline derivatives inhibited lipopolysaccharide (LPS)-induced nitric oxide production, suggesting potential as anti-inflammatory agents.
- Anticancer Studies : Research involving human cancer cell lines showed that quinoxaline derivatives could induce apoptosis and inhibit cell proliferation through the activation of caspases and modulation of cell cycle regulators.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*LogP: Calculated octanol-water partition coefficient (indicative of lipophilicity).
- Electron-Withdrawing Effects: The 4-fluoro substituent on the benzenesulfonyl group increases electron withdrawal compared to non-fluorinated analogs (e.g., phenylsulfonyl derivatives), enhancing stability against nucleophilic attack .
- Sulfonyl Group Variations : Methyl or unsubstituted sulfonyl groups (e.g., 4-methyl-benzenesulfonyl) reduce polarity compared to the 4-fluoro derivative, affecting solubility and protein-binding interactions.
Research Findings and Trends
Recent studies highlight its utility in cross-coupling reactions and as a precursor for heterocyclic expansions. For example, the acetonitrile group facilitates palladium-catalyzed cyanation reactions, enabling access to complex nitrogen-containing scaffolds. However, its higher molecular weight and lipophilicity may limit bioavailability compared to simpler analogs, necessitating formulation optimizations.
Preparation Methods
Preparation of the Quinoxaline Core with 3-Chloro Substitution
The quinoxaline nucleus is typically synthesized via condensation reactions between o-phenylenediamine derivatives and 1,2-dicarbonyl compounds. For the 3-chloro substitution:
- Starting materials: 3-chloro-o-phenylenediamine or chlorinated 1,2-diketones.
- Method: Condensation under acidic or neutral conditions to form the quinoxaline ring with chlorine at the 3-position.
- Conditions: Heating in solvents such as ethanol or acetic acid, often under reflux for several hours.
This step ensures the formation of the 3-chloro-quinoxalin-2-yl intermediate, which serves as a key building block.
Introduction of the 4-Fluoro-Benzenesulfonyl Group
The sulfonylation step involves attaching the 4-fluoro-benzenesulfonyl moiety to the quinoxaline intermediate:
- Reagents: 4-fluorobenzenesulfonyl chloride is commonly used as the sulfonylating agent.
- Reaction: Nucleophilic substitution or sulfonylation of the quinoxaline nitrogen or a suitable reactive site.
- Solvents: Aprotic solvents such as dichloromethane, chloroform, or acetonitrile are preferred for their inertness and ability to dissolve both reactants.
- Conditions: Typically carried out at low to ambient temperatures (0–25°C) to control reactivity and prevent side reactions.
- Catalysts/Base: A base such as triethylamine or pyridine is often added to neutralize the hydrochloric acid formed and drive the reaction to completion.
Attachment of the Acetonitrile Moiety
The final step involves coupling the acetonitrile group to the sulfonylated quinoxaline:
- Approach: The acetonitrile group is introduced via nucleophilic substitution or condensation reactions involving appropriate acetonitrile-containing precursors.
- Typical reagents: Halogenated acetonitriles or activated acetonitrile derivatives.
- Catalysts: Base catalysts like potassium carbonate or sodium hydride may be used to deprotonate and activate the acetonitrile for nucleophilic attack.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction.
- Conditions: Reaction temperatures range from room temperature to moderate heating (40–100°C), with reaction times varying from several hours to overnight.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Quinoxaline ring formation | 3-chloro-o-phenylenediamine + 1,2-diketone | Ethanol, Acetic acid | Reflux (~80–100°C) | 4–8 hours | 70–85 |
| Sulfonylation | 4-fluorobenzenesulfonyl chloride + base (Et3N) | Dichloromethane, Acetonitrile | 0–25°C | 2–6 hours | 75–90 |
| Acetonitrile attachment | Halogenated acetonitrile + base (K2CO3 or NaH) | DMF, DMSO | 40–100°C | 6–15 hours | 65–80 |
Purification and Characterization
- The crude product from each step is typically purified by recrystallization or column chromatography.
- Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- High-performance liquid chromatography (HPLC) is employed to assess purity and optimize reaction conditions.
Research Findings and Optimization
- Studies indicate that solvent choice critically affects yield and reaction rate, with polar aprotic solvents favoring nucleophilic substitution steps.
- Temperature control is essential to minimize side reactions, especially during sulfonylation and acetonitrile coupling.
- Use of excess sulfonyl chloride or acetonitrile derivatives can drive reactions to completion but may require additional purification steps.
- The chlorine substituent on the quinoxaline ring influences electronic properties, affecting reactivity and necessitating tailored reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
